molecular formula C5H7ClN2 B14893392 2-(3-Chloroazetidin-3-yl)acetonitrile

2-(3-Chloroazetidin-3-yl)acetonitrile

Cat. No.: B14893392
M. Wt: 130.57 g/mol
InChI Key: OWUOCZAVKOGUAG-UHFFFAOYSA-N
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Description

2-(3-Chloroazetidin-3-yl)acetonitrile is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloroazetidin-3-yl)acetonitrile typically involves the reaction of 3-chloroazetidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution with 3-chloroazetidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloroazetidin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

2-(3-Chloroazetidin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloroazetidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in radical reactions, where it forms reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The chlorine atom further enhances its reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C5H7ClN2

Molecular Weight

130.57 g/mol

IUPAC Name

2-(3-chloroazetidin-3-yl)acetonitrile

InChI

InChI=1S/C5H7ClN2/c6-5(1-2-7)3-8-4-5/h8H,1,3-4H2

InChI Key

OWUOCZAVKOGUAG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC#N)Cl

Origin of Product

United States

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